N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAVRCBABNQTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylthiolating agents such as methyl iodide to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives are widely studied for their pharmacological activities, including nitric oxide (NO) scavenging, urease inhibition, and antioxidant properties. Below is a comparative analysis of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine with structurally related compounds, focusing on substituent effects and biological activities.
Key Observations
Substituent Effects on NO Scavenging: Electron-donating groups (e.g., 4-methoxyphenyl in 3c) enhance NO scavenging activity (67% at 50 μg/mL) compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 3b, 34% activity) . Acylation of the 2-amino group (e.g., compound 4) slightly reduces activity compared to unsubstituted amines (e.g., 3c), indicating free -NH₂ groups are critical for binding .
Urease Inhibition :
- Compounds with methoxy (3c, IC₅₀ = 28.57 μg/mL) and phenyl (3e, IC₅₀ = 26.35 μg/mL) groups exhibit strong urease inhibition, likely due to hydrophobic interactions with the enzyme’s active site . The 3-chlorophenyl group in the target compound may similarly enhance inhibition via aromatic stacking.
Structural Flexibility and Bioactivity: Bromine substituents (e.g., 2 and 4) show moderate NO scavenging but lower potency than methoxy derivatives. The methylthio group’s smaller size compared to trifluoromethoxy (in riluzole) may improve membrane permeability .
Spectroscopic Characterization :
- The target compound’s ¹H NMR would likely show aromatic protons near δ 6.5–7.9 ppm (similar to N-(3-chlorophenyl)benzo[d]thiazol-2-amine in ) and a singlet for the -SMe group at δ ~2.5 ppm .
Table 2: Comparative Physicochemical Properties
Biological Activity
N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, notable for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound can be synthesized through various methods. A common synthetic route involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine, followed by treatment with methylthiolating agents such as methyl iodide. This process typically occurs in organic solvents such as dichloromethane at room temperature .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminobenzothiazole + 3-Chlorobenzoyl Chloride + Triethylamine | Formation of intermediate |
| 2 | Methyl iodide | Introduction of methylthio group |
2. Biological Activity
This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole family, including this compound, demonstrate significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a new antibiotic agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, likely through the modulation of specific signaling pathways involved in cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits certain kinases and proteases, which are crucial for cancer cell survival and proliferation.
- Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing downstream signaling pathways .
4. Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on Antimicrobial Effects : A recent investigation demonstrated that derivatives of benzothiazole exhibited potent activity against resistant strains of bacteria, with this compound showing particularly strong inhibition against Staphylococcus aureus .
- Cancer Cell Line Studies : In a study published in Cancer Letters, the compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways . The IC50 values were determined to be in the low micromolar range, indicating significant potency.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus | |
| Anticancer Activity | Induces apoptosis in breast cancer cells |
5. Conclusion and Future Directions
This compound presents promising biological activities that warrant further exploration. Its potential as an antimicrobial and anticancer agent highlights its importance in drug development. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical applications.
The ongoing synthesis and evaluation of related compounds could lead to the discovery of novel therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine?
The compound is synthesized via cyclization of 3-chloroaniline derivatives. A common method involves reacting 3-chloroaniline with sodium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core. Subsequent functionalization with methylthio groups is achieved using methyl iodide or methanethiol under controlled conditions. Purification typically involves column chromatography or recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Confirms substitution patterns (e.g., methylthio at C6, 3-chlorophenyl at N2) and aromatic proton environments.
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ for C13H10ClN2S2: 293.01).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹). Melting points and TLC are used for purity assessment .
Q. What are the primary biological targets or activities reported for this compound?
Benzothiazoles with methylthio and aryl substituents exhibit urease inhibition (IC50 ~26–28 µg/mL) and antimicrobial activity against Gram-positive bacteria. The 3-chlorophenyl group enhances lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How do structural modifications at the 6-(methylthio) or 3-chlorophenyl positions affect bioactivity?
- Methylthio replacement : Substitution with sulfone/sulfoxide groups reduces urease inhibition but increases solubility.
- Chlorophenyl positional isomers : 3-chloro shows higher activity than 2- or 4-chloro derivatives due to optimized steric and electronic interactions with enzyme active sites. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring enhance target binding .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 58% vs. 94%) arise from:
Q. What mechanistic insights explain its role as a urease inhibitor?
Docking studies suggest the benzothiazole core binds to the urease active site via:
- Hydrogen bonding : Between the N2-amine and Asp363 residue.
- Hydrophobic interactions : Methylthio and chlorophenyl groups engage with Val320 and Leu365 pockets. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Q. How can multi-step synthesis pathways be optimized for scalability?
- Flow chemistry : Reduces reaction time for cyclization steps (30 mins vs. 16 hrs).
- Microwave-assisted synthesis : Enhances coupling efficiency (e.g., Suzuki-Miyaura for aryl modifications).
- Green solvents : Water-ethanol mixtures reduce toxicity without compromising yield .
Methodological Considerations
Q. What analytical techniques are critical for tracking reaction intermediates?
- GC-MS : Monitors volatile intermediates (e.g., methylthio precursors).
- LC-UV/HRMS : Identifies non-volatile byproducts during cyclization.
- In-situ IR : Detects thiourea intermediates in real-time .
Q. How do researchers differentiate this compound from structurally similar benzothiazoles?
Q. What in vitro models are used to evaluate its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
